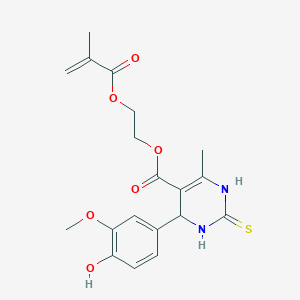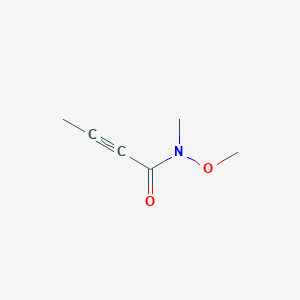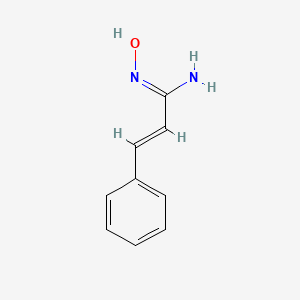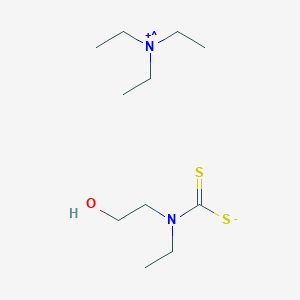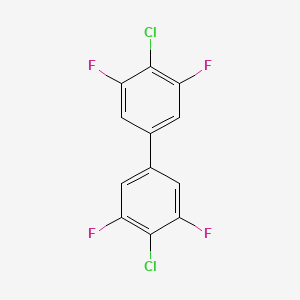![molecular formula C9H9N3O B12829282 [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 1,3,4-oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with methyl ketones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation .
Industrial Production Methods: While specific industrial production methods for [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced forms of the oxadiazole or phenyl ring.
Substitution: Halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry:
Proteomics Research: The compound is used as a reagent in proteomics to study protein interactions and functions.
Material Science: It is explored for its potential in developing new materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s structure is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes.
Industry:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is explored for its potential use in developing new pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: This compound has shown antidiabetic activity and is structurally similar due to the presence of the 1,3,4-oxadiazole ring.
- 5-Benzyl-1,3,4-oxadiazole-2-thiol: Another similar compound with potential therapeutic applications.
Uniqueness:
- Structural Features: The presence of both the phenylmethanamine group and the 1,3,4-oxadiazole ring makes [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine unique.
- Applications: Its use in proteomics and potential therapeutic applications distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
[3-(1,3,4-oxadiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H,5,10H2 |
Clave InChI |
DWVLQPUHOQYKPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NN=CO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




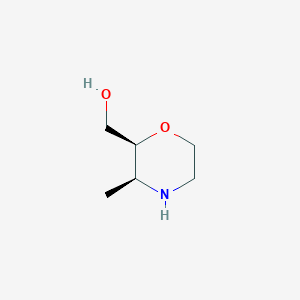

![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
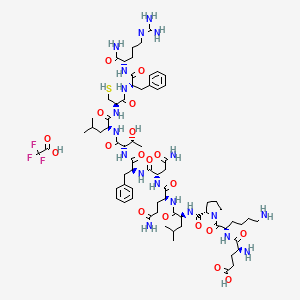
![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
